molecular formula C18H15ClN2O3 B270634 ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE

ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE

Cat. No.: B270634
M. Wt: 342.8 g/mol
InChI Key: JGUPRVMJMXAIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of phthalazine derivatives. This compound is characterized by its unique structure, which includes a phthalazine ring system substituted with an ethyl ester group, a chlorophenylmethyl group, and a keto group. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst such as aluminum chloride.

    Esterification: The ethyl ester group is introduced through an esterification reaction using ethanol and a strong acid catalyst like sulfuric acid.

    Oxidation: The keto group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol group.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE can be compared with other phthalazine derivatives and similar compounds:

    Phthalazine Derivatives: Compounds like 1,4-dihydrophthalazine-1,4-dione and 2,3-dihydrophthalazine-1,4-dione share structural similarities but differ in their substituents and biological activities.

    Chlorophenylmethyl Compounds: Compounds such as 2-chlorobenzyl alcohol and 2-chlorobenzylamine have similar chlorophenylmethyl groups but differ in their functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

ethyl 3-[(2-chlorophenyl)methyl]-4-oxophthalazine-1-carboxylate

InChI

InChI=1S/C18H15ClN2O3/c1-2-24-18(23)16-13-8-4-5-9-14(13)17(22)21(20-16)11-12-7-3-6-10-15(12)19/h3-10H,2,11H2,1H3

InChI Key

JGUPRVMJMXAIBN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

Origin of Product

United States

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